

Unveiling the Bioactivity of 2-Methyltetrahydrofuran-2-carbonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-2-carbonitrile

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The quest for novel therapeutic agents with improved efficacy and selectivity is a driving force in medicinal chemistry. Among the vast landscape of heterocyclic compounds, **2-Methyltetrahydrofuran-2-carbonitrile** (2-MTHF-CN) derivatives have emerged as a promising scaffold. This guide provides a comparative analysis of the biological activities of these derivatives, offering insights into their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While comprehensive data on a wide range of 2-MTHF-CN derivatives remains an active area of research, this document synthesizes available preclinical data and provides a framework for their evaluation.

Anticancer Activity: A Promising Start

Initial screenings of **2-Methyltetrahydrofuran-2-carbonitrile** have demonstrated cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from *in vitro* studies provide a quantitative measure of their potency.

Table 1: In Vitro Cytotoxicity of **2-Methyltetrahydrofuran-2-carbonitrile** (2-MTHF-CN)

Compound	Cancer Cell Line	IC50 (μM)
2-Methyltetrahydrofuran-2-carbonitrile	MCF-7 (Breast Cancer)	25
2-Methyltetrahydrofuran-2-carbonitrile	A549 (Lung Cancer)	30

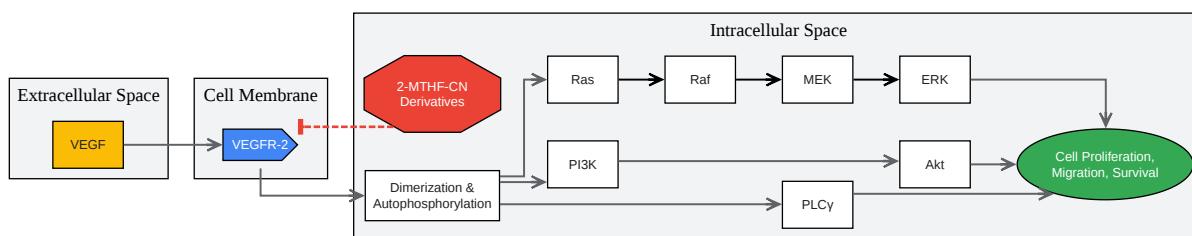
Data is limited to the parent compound. Further studies on a wider range of derivatives are needed for a comprehensive structure-activity relationship (SAR) analysis.

Potential Mechanisms of Action in Cancer

While direct mechanistic studies on 2-MTHF-CN derivatives are not yet widely available, the broader class of furan-containing compounds has been shown to modulate key signaling pathways implicated in cancer progression. These potential mechanisms offer a roadmap for investigating the specific modes of action of 2-MTHF-CN derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.^[1] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.^[2] Furan derivatives have been identified as potent inhibitors of VEGFR-2.^[3]

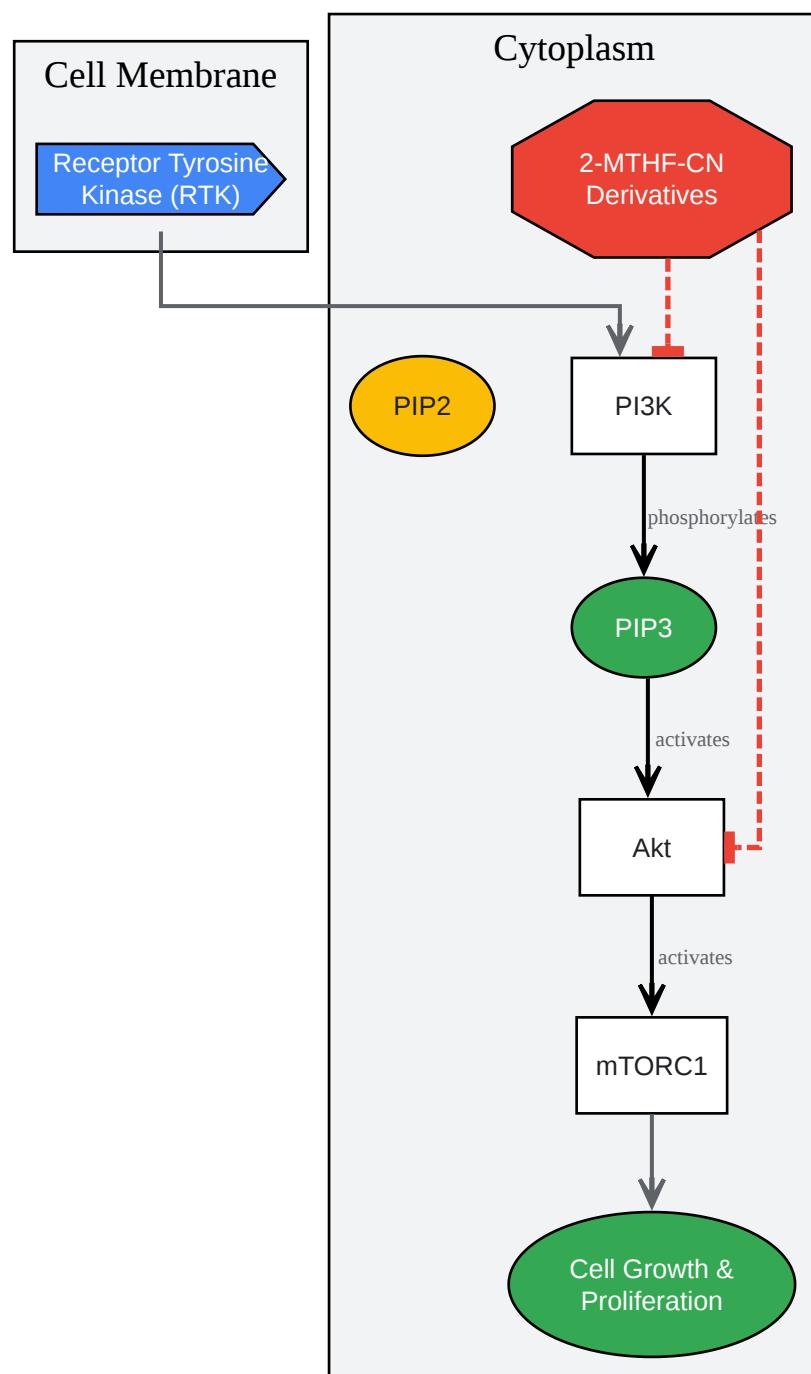


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Figure 1: Potential inhibition of the VEGFR-2 signaling pathway by 2-MTHF-CN derivatives.

Modulation of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[4][5] Several natural and synthetic compounds containing furan moieties have been reported to inhibit this critical pathway.[6]



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Figure 2: Postulated inhibitory effect of 2-MTHF-CN derivatives on the PI3K/Akt/mTOR pathway.

Antimicrobial Activity: An Area for Future Exploration

The furan nucleus is a common scaffold in a variety of antimicrobial agents.^[7] The introduction of a nitrile group can also contribute to antimicrobial activity. While specific data for 2-MTHF-CN derivatives is not yet available, their structural features suggest potential for antibacterial and antifungal properties. Further screening against a panel of pathogenic microorganisms is warranted.

Table 2: Comparative Antimicrobial Activity of Furan-Based Derivatives

Compound Class	Test Organism	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Furan-based thiazolidinones	E. coli	12.5	Ciprofloxacin	-
Furan-based thiazolidinones	A. niger	100	Griseofulvin	-
2-MTHF-CN Derivatives	Data Not Available	-	-	-

MIC: Minimum Inhibitory Concentration. Data for furan-based thiazolidinones is provided for contextual comparison.

Enzyme Inhibition: The Role of the Nitrile Group

The nitrile (cyano) group is a versatile functional group in medicinal chemistry and is present in several approved drugs. It can act as a key pharmacophore, participating in hydrogen bonding and other interactions within enzyme active sites.^[8] This suggests that 2-MTHF-CN derivatives could be designed as inhibitors for various enzyme targets. For instance, tetrahydrofuran moieties have been incorporated into potent HIV protease inhibitors.^[8]

Table 3: Enzyme Inhibitory Potential of Related Scaffolds

Compound Class	Target Enzyme	Inhibition Data (Ki, IC50)
Fused Tetrahydrofuran Derivatives	HIV Protease	Ki = 0.14 nM
Pyrimidine-5-carbonitrile Derivatives	VEGFR-2	IC50 = 0.53 μ M
2-MTHF-CN Derivatives	Data Not Available	-

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. Data for related scaffolds are presented to highlight potential areas of investigation for 2-MTHF-CN derivatives.[8][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of bioactive compounds. The following sections outline the methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

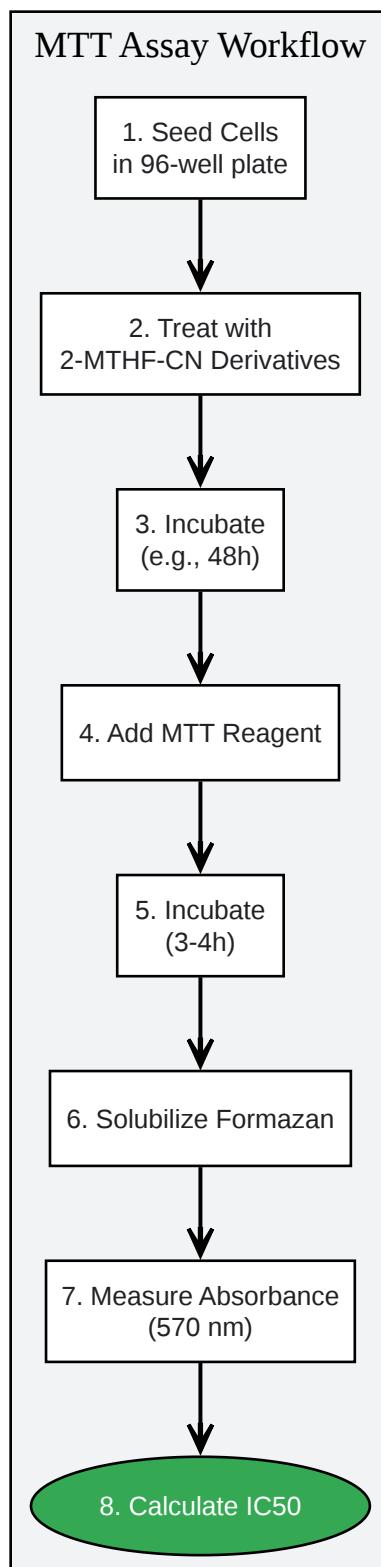
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

- Human cancer cell lines (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- 2-MTHF-CN derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with serial dilutions of the 2-MTHF-CN derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.



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